Methyl 4-(2-((5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)benzoate
CAS No.:
Cat. No.: VC15815096
Molecular Formula: C18H14ClN3O4S
Molecular Weight: 403.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H14ClN3O4S |
|---|---|
| Molecular Weight | 403.8 g/mol |
| IUPAC Name | methyl 4-[[2-[[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]amino]benzoate |
| Standard InChI | InChI=1S/C18H14ClN3O4S/c1-25-17(24)11-6-8-12(9-7-11)20-15(23)10-27-18-22-21-16(26-18)13-4-2-3-5-14(13)19/h2-9H,10H2,1H3,(H,20,23) |
| Standard InChI Key | TVAIQTGHLWMIJT-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(O2)C3=CC=CC=C3Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
The compound’s systematic name, Methyl 4-(2-((5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)benzoate, reflects its intricate structure:
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1,3,4-Oxadiazole ring: A five-membered heterocycle containing two nitrogen atoms and one oxygen atom, substituted at position 5 with a 2-chlorophenyl group .
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Thioacetamide bridge: A sulfur-containing acetamide group () linking the oxadiazole to the benzoate moiety .
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Methyl benzoate: A methyl ester of benzoic acid attached at the para position of the benzene ring .
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 332161-01-0 | |
| Molecular Formula | ||
| Molecular Weight | 403.84 g/mol | |
| logP (Partition Coefficient) | 3.9804 | |
| Polar Surface Area (PSA) | 119.62 Ų | |
| Molar Refractivity (MR) | 101.578 |
Physicochemical Properties and Computational Predictions
Lipophilicity and Solubility
The logP value of 3.98 indicates moderate lipophilicity, suggesting the compound may permeate biological membranes but could face solubility limitations in aqueous environments. The high polar surface area (119.62 Ų) further supports this, as molecules with PSA > 100 Ų often exhibit poor intestinal absorption.
Synthesis and Structural Analogues
Table 2: Representative Reaction Steps
| Step | Reagents/Conditions | Intermediate |
|---|---|---|
| 1 | Hydrazine hydrate, HCl, reflux | 5-(2-Chlorophenyl)-1,3,4-oxadiazole-2-thiol |
| 2 | Chloroacetamide, K₂CO₃, DMF | 2-((5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)acetamide |
| 3 | Methyl 4-aminobenzoate, EDC, DCM | Final compound |
Structural Analogues and Patent Context
Patent EP2520575A1 discloses numerous 1,3,4-oxadiazole derivatives with substituted aryl groups, highlighting their utility as kinase inhibitors. For example:
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Compound 3-acetamido-5-[4-(4-ethylphenyl)phenyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide : Shares the oxadiazole-carboxamide scaffold but incorporates a furan ring instead of a chlorophenyl group.
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Compound 5-(4-Chloro-3-nitrophenyl)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide : Demonstrates the versatility of nitro and chloro substituents in modulating bioactivity.
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